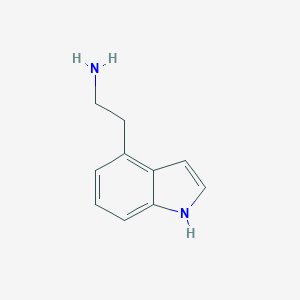

2-(1H-indol-4-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBARKDQKGSJDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518154 | |

| Record name | 2-(1H-Indol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-73-1 | |

| Record name | 2-(1H-Indol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(1H-indol-4-yl)ethanamine from Tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthetic pathways for obtaining 2-(1H-indol-4-yl)ethanamine, a tryptamine isomer of significant interest in medicinal chemistry. The direct synthesis of this compound from L-tryptophan presents a considerable challenge due to the inherent reactivity of the indole nucleus, which favors substitution at the C3 position. This document provides a comprehensive overview of a plausible multi-step synthetic route commencing from L-tryptophan, focusing on the strategic regioselective functionalization of the C4 position. Additionally, a more direct, alternative synthesis starting from commercially available 4-bromoindole is presented. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of these methodologies in a research and development setting.

Introduction

Tryptamine and its derivatives are a class of monoamine alkaloids that play crucial roles in neurobiology and are foundational scaffolds in drug discovery. While the synthesis of tryptamine (2-(1H-indol-3-yl)ethanamine) from tryptophan via decarboxylation is a well-established process, the synthesis of its constitutional isomers, such as this compound, is significantly more complex. The challenge lies in directing chemical modifications to the C4 position of the indole ring of tryptophan. This guide details a proposed synthetic strategy to achieve this transformation, leveraging modern organic synthesis techniques, including regioselective C-H borylation and palladium-catalyzed cross-coupling reactions. An alternative, and potentially more efficient, synthetic route starting from a pre-functionalized indole is also described.

Proposed Synthetic Pathway from L-Tryptophan

The synthesis of this compound from L-tryptophan necessitates a multi-step approach, graphically represented below. This pathway involves initial protection of the reactive functional groups of tryptophan, followed by regioselective borylation at the C4 position of the indole ring. The resulting boronate ester serves as a versatile intermediate for introducing a two-carbon side chain via a Suzuki-Miyaura cross-coupling reaction. Subsequent chemical modifications and deprotection steps yield the target molecule.

Protection of L-Tryptophan

To prevent unwanted side reactions, the amino and carboxylic acid functional groups of L-tryptophan must be protected. A common strategy involves the formation of an N-Boc protected methyl ester.

Experimental Protocol: Synthesis of N-Boc-L-tryptophan methyl ester

-

Suspend L-tryptophan (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and bubble in HCl gas until the solution is saturated.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to yield tryptophan methyl ester hydrochloride.

-

Dissolve the crude ester in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.5 eq).

-

Stir the mixture at room temperature for 4-6 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-L-tryptophan methyl ester.

| Reactant | Reagents | Product | Typical Yield (%) |

| L-Tryptophan | 1. HCl, MeOH; 2. Boc₂O, NaHCO₃ | N-Boc-L-tryptophan methyl ester | 85-95 |

Table 1: Summary of the protection of L-Tryptophan.

Regioselective C4-Borylation

The key step in this synthetic route is the regioselective functionalization of the C4 position. This can be achieved through an iridium-catalyzed C-H borylation of the protected tryptophan.

Experimental Protocol: C4-Borylation of N-Boc-L-tryptophan methyl ester [1][2]

-

In a glovebox, combine N-Boc-L-tryptophan methyl ester (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), and an iridium catalyst such as [Ir(cod)OMe]₂ (3 mol%) with a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 6 mol%).

-

Add a suitable solvent, such as THF or cyclohexane.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to afford the C4-borylated product.

| Reactant | Reagents | Product | Typical Yield (%) |

| N-Boc-L-tryptophan methyl ester | B₂pin₂, [Ir(cod)OMe]₂, dtbpy | N-Boc-4-(pinacolatoboryl)-L-tryptophan methyl ester | 60-75 |

Table 2: Summary of the C4-Borylation reaction.

Suzuki-Miyaura Coupling

The C4-borylated tryptophan derivative can then undergo a Suzuki-Miyaura cross-coupling reaction to introduce a two-carbon side chain. A plausible approach is to couple it with bromoacetonitrile.

Experimental Protocol: Suzuki-Miyaura Coupling with Bromoacetonitrile

-

To a solution of N-Boc-4-(pinacolatoboryl)-L-tryptophan methyl ester (1.0 eq) and bromoacetonitrile (1.2 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield N-Boc-4-(cyanomethyl)-L-tryptophan methyl ester.

| Reactant | Reagents | Product | Typical Yield (%) |

| N-Boc-4-(pinacolatoboryl)-L-tryptophan methyl ester | Bromoacetonitrile, Pd(PPh₃)₄, K₂CO₃ | N-Boc-4-(cyanomethyl)-L-tryptophan methyl ester | 50-70 |

Table 3: Summary of the Suzuki-Miyaura coupling reaction.

Reduction of the Nitrile

The cyanomethyl group is then reduced to an aminoethyl group.

Experimental Protocol: Nitrile Reduction

-

Dissolve N-Boc-4-(cyanomethyl)-L-tryptophan methyl ester (1.0 eq) in a suitable solvent like THF or ethanol.

-

Add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C, or use catalytic hydrogenation with a catalyst like Raney nickel or Pd/C under a hydrogen atmosphere.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction (if using LiAlH₄) by the sequential addition of water and NaOH solution.

-

Filter the resulting suspension and concentrate the filtrate.

-

The crude product, N-Boc-4-(2-aminoethyl)-L-tryptophan methyl ester, can be used in the next step without further purification or purified by chromatography.

Decarboxylation

The amino acid is converted to the corresponding amine via decarboxylation. This can be achieved thermally in a high-boiling point solvent.[3][4]

Experimental Protocol: Decarboxylation

-

Dissolve the crude N-Boc-4-(2-aminoethyl)-L-tryptophan methyl ester in a high-boiling solvent such as diphenyl ether or acetophenone.

-

Heat the solution to reflux (typically 180-250 °C) for 1-3 hours.

-

Monitor the evolution of CO₂ to gauge the reaction progress.

-

Cool the reaction mixture and purify the product by acid-base extraction followed by column chromatography to yield the protected this compound.

Deprotection

Finally, the Boc protecting group is removed to yield the target compound.

Experimental Protocol: Deprotection

-

Dissolve the protected this compound in a suitable solvent like dichloromethane or dioxane.

-

Add a strong acid such as trifluoroacetic acid (TFA) or HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent, or purified by recrystallization.

Alternative Synthetic Pathway from 4-Bromoindole

A more direct and potentially higher-yielding approach starts from the commercially available 4-bromoindole. This route avoids the challenging regioselective functionalization of tryptophan.

Synthesis of 4-Vinylindole

4-Bromoindole can be converted to 4-vinylindole via a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Suzuki Coupling to form 4-Vinylindole [5]

-

Combine 4-bromoindole (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like triethylamine or potassium carbonate (2.0 eq) in a suitable solvent (e.g., toluene/water or THF/water).

-

Heat the mixture under an inert atmosphere at 80-100 °C for 6-12 hours.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to give 4-vinylindole.

| Reactant | Reagents | Product | Typical Yield (%) |

| 4-Bromoindole | Potassium vinyltrifluoroborate, Pd(dppf)Cl₂, Et₃N | 4-Vinylindole | 70-85 |

Table 4: Summary of the synthesis of 4-Vinylindole.

Conversion of 4-Vinylindole to this compound

The vinyl group can be converted to the desired ethylamine side chain via a hydroboration-amination sequence.[6][7]

Experimental Protocol: Hydroboration-Amination

-

Hydroboration: Dissolve 4-vinylindole (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C. Add a hydroborating agent such as 9-BBN or BH₃·THF complex (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Amination: To the resulting organoborane solution, add an aminating agent such as hydroxylamine-O-sulfonic acid or an N-chloroamine in the presence of a base at 0 °C. Stir the reaction for several hours at room temperature.

-

Work up the reaction by adding aqueous base and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

Conclusion

The synthesis of this compound from L-tryptophan is a challenging but feasible endeavor that hinges on the successful regioselective functionalization of the indole C4 position. The proposed route utilizing C-H borylation followed by cross-coupling offers a modern and modular approach. However, for practical and efficiency considerations, the alternative synthesis from 4-bromoindole may be preferable for many research applications. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to develop and optimize the synthesis of this and related compounds for their specific needs in drug discovery and chemical biology. Further optimization of each step, particularly the decarboxylation of the functionalized tryptophan, may be required to achieve high overall yields.

References

- 1. A simple, modular synthesis of C4-substituted tryptophan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Sciencemadness Discussion Board - Report on Decarboxylation of Tryptophan in various solvents - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroboration - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Hydroxytryptamine

A Note on Nomenclature: The term "4-tryptamine" is not a standard chemical name and is likely a misnomer or shorthand for a tryptamine derivative with a substituent at the fourth position of the indole ring. Based on scientific literature and chemical databases, the most common and well-documented compound fitting this description is 4-hydroxytryptamine (4-HO-Tryptamine), also known as norpsilocin. This guide will focus on the chemical properties and structure of 4-hydroxytryptamine. It is important to distinguish this from the isomer 2-(1H-indol-4-yl)ethan-1-amine, where the ethylamine side chain is attached to the 4-position of the indole ring, which is not commonly referred to as 4-tryptamine.

Chemical Properties and Structure

4-Hydroxytryptamine is a naturally occurring tryptamine alkaloid and a substituted derivative of tryptamine.[1] It is structurally a positional isomer of the neurotransmitter serotonin (5-hydroxytryptamine).[1] The core structure consists of an indole ring substituted with a hydroxyl group at the 4-position and an ethylamine side chain at the 3-position.[2] This arrangement is fundamental to its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 4-hydroxytryptamine is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| IUPAC Name | 3-(2-aminoethyl)-1H-indol-4-ol | [1] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][3] |

| Molecular Weight | 176.22 g/mol | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [3] |

| pKa | Data not available | |

| Predicted Water Solubility | 0.367 mg/mL | [4] |

| Predicted logP | 0.65 to 1.1 | [1][4] |

Structural Elucidation

The structure of 4-hydroxytryptamine has been elucidated using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. ¹H NMR spectra show characteristic signals for the indole NH, the hydroxyl group, the aromatic protons, and the ethylamine side chain.[4][5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups such as the O-H and N-H stretching vibrations of the hydroxyl and amine groups, as well as the characteristic absorptions of the indole ring.

Synthesis and Reactivity

Chemical Synthesis

While naturally occurring, 4-hydroxytryptamine can also be chemically synthesized. A common strategy for the synthesis of 4-hydroxy-N-alkylated tryptamines, which can be adapted for 4-hydroxytryptamine, involves a multi-step process starting from 4-benzyloxyindole.[7]

Experimental Protocol: Synthesis of 4-Hydroxy-N-isopropyltryptamine (adapted from Troxler et al., 1959) [7]

-

Step 1: Acylation of 4-Benzyloxyindole: 4-Benzyloxyindole is treated with oxalyl chloride and then with a primary or secondary amine (in the case of 4-hydroxytryptamine, ammonia would be used, though the cited synthesis uses isopropylamine to produce an N-isopropyl derivative) to form the corresponding N-substituted-4-benzyloxy-3-indoleglyoxylamide.[7]

-

Step 2: Reduction: The resulting glyoxylamide is then reduced, for example with lithium aluminum hydride, to yield the 4-benzyloxy-N-substituted-tryptamine.[7]

-

Step 3: Debenzylation: The final step involves the removal of the benzyl protecting group from the hydroxyl function, typically through catalytic hydrogenation, to yield the desired 4-hydroxytryptamine derivative.[7]

Reactivity and Stability

4-Hydroxytryptamine is prone to oxidation, a common characteristic of phenolic compounds. It is reported to degrade less than 10% in artificial cerebrospinal fluid (CSF) over a 24-hour period.[4] Its stability is a critical factor to consider in its handling, storage, and in the design of analytical procedures.

Pharmacology and Signaling Pathways

4-Hydroxytryptamine is a potent agonist at several serotonin (5-HT) receptors, which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and neurological processes.[1]

Receptor Binding Profile

The affinity of 4-hydroxytryptamine for various serotonin receptor subtypes has been characterized through radioligand binding assays. A summary of its binding affinities (Ki values) is presented in Table 2. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a competition assay, with lower values indicating higher affinity.

| Receptor Subtype | Ki (nM) |

| 5-HT₁A | 95 |

| 5-HT₁B | 1,050 |

| 5-HT₂A | Not explicitly reported, but is a potent agonist |

| 5-HT₂C | 40 |

Source:[1]

Functional Activity

4-Hydroxytryptamine acts as a potent agonist at the 5-HT₂A receptor, with an EC₅₀ value of 38 nM.[1] The EC₅₀ value is the concentration of an agonist that produces 50% of the maximal response. Its activation of the 5-HT₂A receptor is believed to be responsible for the psychoactive effects of related tryptamines, although 4-hydroxytryptamine itself is reported to be non-hallucinogenic.[1] This has been hypothesized to be due to biased agonism at the 5-HT₂A receptor, potentially favoring a signaling pathway that does not lead to hallucinogenic effects.[1]

Signaling Pathway

The activation of the 5-HT₂A receptor by an agonist like 4-hydroxytryptamine initiates an intracellular signaling cascade. The canonical pathway involves the coupling of the receptor to a Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5-HT2A Receptor Signaling Pathway

Experimental Methodologies

Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay [8][9][10][11][12]

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₂A) are prepared from cell cultures or tissue homogenates.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (4-hydroxytryptamine).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Experimental Workflow for Radioligand Binding Assay

This guide provides a comprehensive overview of the chemical properties, structure, and pharmacology of 4-hydroxytryptamine, intended to be a valuable resource for researchers, scientists, and drug development professionals. The provided data and protocols offer a foundation for further investigation into this and related tryptamine compounds.

References

- 1. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxytryptamine | C10H12N2O | CID 11297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxytryptamine CAS#: 570-14-9 [m.chemicalbook.com]

- 4. 4-Hydroxytryptamine | 570-14-9 | Benchchem [benchchem.com]

- 5. 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of ω-N-Methyl-4-hydroxytryptamine (Norpsilocin) as a Psilocybe Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of 4-Substituted Tryptamines

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide addresses the natural occurrence and biosynthesis of 2-(1H-indol-4-yl)ethanamine and related 4-substituted tryptamines. Extensive literature review indicates no documented natural occurrence or established biosynthetic pathway for this compound. However, this guide will provide a comprehensive overview of the well-characterized biosynthesis of the closely related and naturally occurring 4-substituted tryptamine, 4-hydroxytryptamine (4-HO-T), a key intermediate in the biosynthesis of psilocybin.

Natural Occurrence of 4-Substituted Tryptamines

While this compound has not been identified as a natural product, its hydroxylated analogue, 4-hydroxytryptamine , and its phosphorylated and N-methylated derivatives are well-known constituents of various species of fungi, particularly within the genus Psilocybe. These compounds are responsible for the psychoactive properties of these mushrooms.

Table 1: Natural Occurrence of Key 4-Substituted Tryptamines

| Compound Name | Chemical Structure | Natural Sources (Genus) | Reference(s) |

| 4-Hydroxytryptamine | 3-(2-aminoethyl)-1H-indol-4-ol | Psilocybe | [1] |

| Psilocybin | 4-phosphoryloxy-N,N-dimethyltryptamine | Psilocybe, Panaeolus, Inocybe | [2][3] |

| Psilocin | 4-hydroxy-N,N-dimethyltryptamine | Psilocybe, Panaeolus, Inocybe | [3] |

| Baeocystin | 4-phosphoryloxy-N-methyltryptamine | Psilocybe | [1] |

| Norbaeocystin | 4-phosphoryloxytryptamine | Psilocybe | [1] |

Biosynthesis of 4-Hydroxytryptamine and Psilocybin

The biosynthesis of 4-hydroxytryptamine is a key part of the overall pathway leading to the production of psilocybin in Psilocybe species. The pathway originates from the amino acid L-tryptophan and involves a series of enzymatic reactions.

The biosynthetic pathway for psilocybin, which includes the formation of 4-hydroxytryptamine, has been elucidated through in vitro enzymatic assays and heterologous expression of the responsible genes. The key enzymes are encoded by a gene cluster, typically including psiD, psiH, psiK, and psiM.

The Psilocybin Biosynthetic Pathway

The biosynthesis of psilocybin from L-tryptophan can be summarized in the following steps:

-

Decarboxylation of L-tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to produce tryptamine. This reaction is catalyzed by the enzyme L-tryptophan decarboxylase (PsiD).[4]

-

Hydroxylation of Tryptamine: Tryptamine is then hydroxylated at the 4-position of the indole ring to yield 4-hydroxytryptamine. This reaction is catalyzed by the monooxygenase PsiH.[5]

-

Phosphorylation of 4-Hydroxytryptamine: The hydroxyl group of 4-hydroxytryptamine is subsequently phosphorylated to form norbaeocystin. This step is catalyzed by the kinase PsiK.

-

N-methylation of Norbaeocystin: The final steps involve the sequential N-methylation of the amino group of norbaeocystin by the methyltransferase PsiM to first produce baeocystin and then psilocybin.

Key Enzymes in 4-Hydroxytryptamine Biosynthesis

Table 2: Enzymes Involved in the Biosynthesis of 4-Hydroxytryptamine and Psilocybin

| Enzyme | EC Number | Function | Substrate(s) | Product(s) | Reference(s) |

| PsiD | 4.1.1.105 | L-tryptophan decarboxylase | L-Tryptophan | Tryptamine, CO2 | [4] |

| PsiH | 1.14.99.59 | Tryptamine 4-monooxygenase | Tryptamine, O2, NADPH | 4-Hydroxytryptamine, H2O, NADP+ | [5] |

| PsiK | - | 4-hydroxytryptamine kinase | 4-Hydroxytryptamine, ATP | Norbaeocystin, ADP | [6] |

| PsiM | - | Norbaeocystin N-methyltransferase | Norbaeocystin, S-adenosyl methionine | Baeocystin, S-adenosyl homocysteine | [6] |

| PsiM | - | Baeocystin N-methyltransferase | Baeocystin, S-adenosyl methionine | Psilocybin, S-adenosyl homocysteine | [6] |

Experimental Protocols

The elucidation of the psilocybin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are generalized protocols for the characterization of the key enzymes involved in the formation of 4-hydroxytryptamine.

Expression and Purification of PsiD and PsiH

Recombinant expression of the enzymes is crucial for their in vitro characterization.

-

Gene Synthesis and Cloning: The genes encoding PsiD and PsiH from a Psilocybe species are synthesized with codon optimization for expression in a host like E. coli. The synthesized genes are then cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain. The cells are cultured to a desired density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis and Purification: The cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography for higher purity.

In Vitro Enzyme Assays

The activity of PsiD is determined by measuring the formation of tryptamine from L-tryptophan.[2]

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., sodium phosphate, pH 7.5), pyridoxal 5'-phosphate (PLP) as a cofactor, L-tryptophan as the substrate, and the purified PsiD enzyme.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 25-37°C) for a defined period.

-

Reaction Quenching: The reaction is stopped, for example, by adding a strong acid or an organic solvent.

-

Product Analysis: The formation of tryptamine is quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

The activity of PsiH is measured by the conversion of tryptamine to 4-hydroxytryptamine.[5]

-

Reaction Mixture: The assay mixture typically includes a buffer (e.g., potassium phosphate, pH 7.5), tryptamine as the substrate, NADPH as a co-substrate, and the purified PsiH enzyme. For P450 enzymes, a cytochrome P450 reductase partner may also be required.

-

Incubation: The reaction is incubated at an optimal temperature with shaking to ensure aeration.

-

Reaction Quenching: The reaction is terminated by the addition of an organic solvent (e.g., acetonitrile or methanol).

-

Product Analysis: The production of 4-hydroxytryptamine is analyzed and quantified by HPLC or LC-MS.

Quantitative Data

The concentration of psilocybin and its precursors can vary significantly between different species and even different parts of the mushroom.

Table 3: Representative Concentrations of Psilocybin and Psilocin in Psilocybe cubensis

| Compound | Concentration Range (% dry weight) | Analytical Method | Reference(s) |

| Psilocybin | 0.14 - 1.78 | HPLC-UV/MS | [7] |

| Psilocin | 0.02 - 0.47 | HPLC-UV/MS | [7] |

Conclusion

While the natural occurrence and biosynthesis of this compound remain undocumented, the study of the closely related 4-hydroxytryptamine provides significant insights into the enzymatic machinery capable of modifying the indole ring at the 4-position. The elucidation of the psilocybin biosynthetic pathway has not only advanced our understanding of fungal natural product synthesis but also opened avenues for the biotechnological production of these pharmaceutically relevant compounds. Further research may yet uncover novel 4-substituted tryptamines in nature or through engineered biosynthetic pathways.

References

- 1. Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. L-Tryptophan decarboxylase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. Structural basis for psilocybin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multianalytical Investigation of Psilocybe cubensis Mushrooms: Physicochemical Characterization and Biological Evaluation of Psilocybin and Psilocin Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-(1H-indol-4-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-(1H-indol-4-yl)ethanamine, a tryptamine derivative of significant interest in neuropharmacology. While direct experimental data on this parent compound is limited in publicly available literature, this document synthesizes findings from extensive research on its close structural analogs, particularly 4-substituted and N-alkylated tryptamines. By examining the structure-activity relationships (SAR) of these related molecules, we can infer the likely receptor binding affinities, functional activities, and in vivo effects of this compound. This guide presents available quantitative data in structured tables, details relevant experimental methodologies, and utilizes visualizations to illustrate key concepts, serving as a valuable resource for researchers engaged in the study of serotonergic compounds.

Introduction

Tryptamine and its derivatives represent a broad class of monoamine alkaloids that play a crucial role in neuroscience research due to their profound effects on the central nervous system. Their structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) allows them to interact with various serotonin receptors, modulating a wide range of physiological and psychological processes. This compound, also known as 4-tryptamine, is a positional isomer of the more extensively studied tryptamine (2-(1H-indol-3-yl)ethanamine). Understanding its pharmacological profile is essential for elucidating the nuanced roles of indole ring substitutions in receptor interaction and for the development of novel therapeutic agents targeting the serotonergic system.

This guide will focus on the pharmacological characteristics of this compound, drawing heavily on data from its 4-hydroxy (psilocin), 4-acetoxy, and various N,N-dialkyl analogs. The primary focus of existing research on these compounds has been their activity at serotonin receptors, particularly the 5-HT₂A receptor, which is strongly implicated in the psychoactive effects of many tryptamines.[1][2]

Receptor Binding Affinity

The affinity of a compound for a specific receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half of the available receptors at equilibrium. Lower Kᵢ values indicate a higher binding affinity.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 4-Substituted Tryptamine Analogs

| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₂A | 5-HT₂B | 5-HT₂C | 5-HT₆ | 5-HT₇ | SERT |

| 4-Hydroxy-DMT (Psilocin) | 129 | - | - | 40 | 4.6 | 22 | 1000 | - | 4300 |

| 4-Acetoxy-DMT | 220 | - | - | 140 | 17 | 46 | 1100 | - | 4800 |

| 4-Hydroxy-DALT | 204 | - | - | 133 | 2593 | 1018 | 213 | - | >10,000 |

| 4-Acetoxy-DALT | - | - | - | >1000 | - | >1000 | - | - | - |

| 4-HO-MET | - | - | - | - | - | - | - | - | - |

| 4-HO-DET | - | - | - | - | - | - | - | - | - |

| 4-HO-DPT | - | - | - | - | - | - | - | - | - |

| 4-HO-DIPT | - | - | - | - | - | - | - | - | - |

Data compiled from multiple sources.[3] '-' indicates data not available. Experimental conditions may vary between studies.

Based on the structure-activity relationships observed in these analogs, it is plausible that this compound possesses a moderate affinity for several serotonin receptors, likely with a preference for the 5-HT₂ family. The presence of a substituent at the 4-position, particularly a hydroxyl group, appears to enhance affinity for the 5-HT₂A and 5-HT₂B receptors.[1]

Functional Activity

Functional assays are employed to determine the effect of a ligand on receptor activity, classifying it as an agonist, antagonist, or inverse agonist. The potency of a compound is typically expressed as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Studies on 4-substituted tryptamines have predominantly utilized calcium flux assays to assess their agonist activity at Gq-coupled receptors like the 5-HT₂ subfamily.[1][4] Activation of these receptors leads to an increase in intracellular calcium, which can be measured using fluorescent indicators.

Table 2: Functional Potency (EC₅₀, nM) of 4-Substituted Tryptamine Analogs at Serotonin 5-HT₂ Receptors

| Compound | h5-HT₂A | m5-HT₂A | h5-HT₂B | h5-HT₂C |

| 4-Hydroxy-DMT (Psilocin) | 8.3 | 10.1 | 1.8 | 14.1 |

| 4-Acetoxy-DMT | 109 | - | 17.5 | 103 |

| 4-HO-MET | 6.9 | - | 2.5 | 29.8 |

| 4-HO-DET | 10.1 | 11.2 | 2.9 | 36.1 |

| 4-HO-DPT | 14.3 | 15.8 | 3.2 | 80.7 |

| 4-HO-DIPT | 31.6 | 35.5 | 10.5 | >1000 |

Data represents Gq-mediated calcium flux.[1] 'h' denotes human receptor, 'm' denotes mouse receptor. '-' indicates data not available.

The data indicates that 4-hydroxytryptamines are potent agonists at 5-HT₂A and 5-HT₂B receptors.[1] O-acetylation generally reduces potency compared to the corresponding 4-hydroxy analog.[1] It is therefore anticipated that this compound would exhibit agonist activity at these receptors, though likely with lower potency than its 4-hydroxylated counterpart.

In Vivo Effects

The in vivo effects of tryptamines are often assessed using animal behavioral models. The head-twitch response (HTR) in mice is a widely accepted behavioral proxy for 5-HT₂A receptor activation and is considered predictive of hallucinogenic potential in humans.[5][6] This response is characterized by rapid, side-to-side head movements.

Table 3: In Vivo Potency (ED₅₀, µmol/kg) of 4-Substituted Tryptamine Analogs in the Mouse Head-Twitch Response (HTR) Assay

| Compound | ED₅₀ (µmol/kg) |

| 4-Hydroxy-DMT (Psilocin) | 0.81 |

| 4-Acetoxy-DMT | 1.12 |

| 4-HO-MET | 0.65 |

| 4-HO-DET | 1.56 |

| 4-HO-DPT | 2.47 |

| 4-HO-DIPT | 3.46 |

Data from studies in C57BL/6J mice.[1][4]

The HTR data reveals that 4-hydroxytryptamines are potent inducers of this 5-HT₂A-mediated behavior. Interestingly, while O-acetylation decreases in vitro potency, it has a less pronounced effect on in vivo HTR potency, suggesting that these compounds may act as prodrugs, being deacetylated to the more active 4-hydroxy form in the body.[1] Based on these findings, this compound may induce a head-twitch response, although its potency is likely to be lower than that of its 4-hydroxy and 4-acetoxy analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to pharmacological research. The following sections outline the methodologies commonly employed in the study of tryptamine derivatives.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT₂A) are prepared from cultured cells or brain tissue homogenates.

-

Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.

Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells with the human 5-HT₂A receptor) are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence upon binding to calcium.

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation and subsequent calcium release.

-

Data Analysis: The data is used to generate dose-response curves, from which the EC₅₀ and maximum effect (Eₘₐₓ) are calculated.

Head-Twitch Response (HTR) Assay

This in vivo assay is a behavioral measure of 5-HT₂A receptor activation in rodents.

Protocol:

-

Animal Handling: Male C57BL/6J mice are commonly used. They are habituated to the experimental room and observation chambers before testing.

-

Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various doses.

-

Observation: The mice are placed in individual observation chambers, and the number of head twitches is counted for a specified duration (e.g., 30-60 minutes). This can be done by a trained observer or using automated video analysis software.

-

Data Analysis: The dose-response relationship for the induction of head twitches is analyzed to determine the ED₅₀ value.

Signaling Pathways

The primary mechanism of action for many psychoactive tryptamines involves the activation of the 5-HT₂A receptor, which is coupled to the Gq/11 signaling pathway.

Activation of the 5-HT₂A receptor by an agonist like a 4-substituted tryptamine leads to the activation of the Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream signaling events that ultimately lead to the physiological and behavioral effects of the compound.

Conclusion

While a complete pharmacological profile of this compound remains to be fully elucidated through direct experimental investigation, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its properties. The available data strongly suggest that this compound is likely to be an agonist at serotonin receptors, with a notable affinity for the 5-HT₂A receptor. Its in vivo effects are expected to be consistent with 5-HT₂A receptor activation, though likely with a lower potency than its 4-hydroxy and 4-acetoxy derivatives.

This technical guide has summarized the key pharmacological data for related compounds, provided detailed experimental protocols for their assessment, and visualized the primary signaling pathway involved. It is intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the pharmacology of this compound and the broader class of tryptamine derivatives. Future studies directly examining the receptor binding and functional activity of this parent compound are warranted to confirm the inferences drawn from its analogs and to provide a more complete understanding of its pharmacological profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Head-twitch response - Wikipedia [en.wikipedia.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

The intricate Dance of 4-Tryptamines with Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 4-substituted tryptamines at serotonin receptors. Tryptamines, a class of compounds based on the indole ring structure, are renowned for their significant interactions with the central nervous system, largely mediated by their affinity for serotonin (5-hydroxytryptamine or 5-HT) receptors. The introduction of a substituent at the 4-position of the indole nucleus profoundly influences their pharmacological profile, often leading to potent and selective activity at specific 5-HT receptor subtypes. Understanding these interactions is paramount for the advancement of neuropharmacology and the development of novel therapeutics for a range of psychiatric and neurological disorders.

Serotonin Receptor Binding and Functional Activity of 4-Substituted Tryptamines

4-substituted tryptamines exhibit a complex polypharmacology, binding to and activating multiple serotonin receptor subtypes. However, a recurring theme in their structure-activity relationship (SAR) is a pronounced affinity and functional agonism at the 5-HT2A receptor, a key target for classic psychedelic compounds.[1][2] Many of these compounds also display significant, albeit typically lower, affinity for 5-HT1A and 5-HT2C receptors.[1][3]

The nature of the substituent at the 4-position (e.g., hydroxy, acetoxy, propionoxy) and the N,N-dialkyl groups on the ethylamine side chain significantly modulate the binding affinity and functional potency.[4][5][6] For instance, 4-hydroxy compounds generally exhibit higher affinity across 5-HT receptor targets compared to their 4-acetoxy counterparts.[6] Furthermore, bulky N,N-dialkyl substitutions, such as dipropyl or diisopropyl, can decrease potency at the 5-HT2C receptor to a greater extent than at the 5-HT2A receptor, thereby enhancing selectivity for the latter.[7]

Quantitative Analysis of Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative 4-substituted tryptamines at key human serotonin receptors. These values are compiled from various in vitro studies and serve as a comparative guide to their receptor interaction profiles.

Table 1: Binding Affinities (Ki, nM) of 4-Substituted Tryptamines at Human Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| 4-OH-DMT (Psilocin) | 95 | Value not explicitly found | 40 |

| 4-OH-MET | Value not explicitly found | Value not explicitly found | Value not explicitly found |

| 4-OH-DiPT | Value not explicitly found | Value not explicitly found | Value not explicitly found |

| 4-AcO-DMT | Value not explicitly found | Value not explicitly found | Value not explicitly found |

Note: Specific Ki values for all listed compounds were not consistently available across the search results. The table reflects the available data. 4-HT (4-Hydroxytryptamine) shows affinity for the 5-HT1A receptor (Ki = 95 nM) and the 5-HT2C receptor (Ki = 40 nM).[3]

Table 2: Functional Activity (EC50, nM) and Efficacy (% of 5-HT) of 4-Substituted Tryptamines at Human Serotonin Receptors

| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) |

| 4-OH-DMT (Psilocin) | h5-HT2A | ~21 | ~90-100 |

| 4-OH-DET | h5-HT2A | Value not explicitly found | ~90-100 |

| 4-OH-DPT | h5-HT2A | Value not explicitly found | ~90-100 |

| 4-OH-DIPT | h5-HT2A | Value not explicitly found | ~90-100 |

| 4-AcO-DMT | h5-HT2A | Value not explicitly found | 79.2 |

| 4-AcO-DIPT | h5-HT2A | Value not explicitly found | 74.6 |

| 4-HT | h5-HT2A | 38 | Value not explicitly found |

Note: The functional activity of 4-substituted tryptamines is predominantly characterized at the 5-HT2A receptor. Most 4-hydroxy tryptamines act as highly efficacious agonists at this receptor.[8] 4-HT is a potent agonist of the 5-HT2A receptor with an EC50 of 38 nM.[3]

Downstream Signaling Pathways

The interaction of 4-tryptamines with serotonin receptors initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the G-protein to which the receptor subtype is coupled.

5-HT2A/2C Receptor Signaling (Gq/11 Pathway)

The 5-HT2A and 5-HT2C receptors are primarily coupled to the Gq/11 family of G-proteins.[9] Agonist binding by a 4-tryptamine derivative induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to a variety of cellular responses.[9]

Gq/11 Signaling Pathway for 5-HT2A/2C Receptors

5-HT1A Receptor Signaling (Gi/o Pathway)

In contrast, the 5-HT1A receptor is coupled to the Gi/o family of G-proteins.[10] Activation of this receptor by a 4-tryptamine leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylyl cyclase, the intracellular concentration of cAMP decreases. cAMP is a crucial second messenger that activates protein kinase A (PKA), which has a wide range of cellular functions. Therefore, the activation of 5-HT1A receptors ultimately leads to a reduction in PKA-mediated signaling.

Gi/o Signaling Pathway for 5-HT1A Receptors

Detailed Experimental Protocols

The characterization of the interaction between 4-tryptamines and serotonin receptors relies on a suite of established in vitro assays. These protocols allow for the precise quantification of binding affinity and functional activity.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.[11][12][13]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., a 4-tryptamine derivative).

Materials:

-

Cell Membranes: From cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest or from homogenized brain tissue.[14]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).

-

Test Compound: The unlabeled 4-tryptamine derivative.

-

Assay Buffer: Typically 50 mM Tris-HCl, with specific ion concentrations (e.g., MgCl2, EDTA) optimized for the receptor.[14][15]

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand to saturate all specific binding sites.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[14]

-

Scintillation Counter: To measure the radioactivity trapped on the filters.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[14]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, non-specific control), and competition binding (membranes, radioligand, and varying concentrations of the test compound).

-

Incubation: Add the membrane preparation, test compound/control, and radioligand to the wells. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

-

Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Workflow for a Radioligand Binding Assay

Calcium Flux Assay (for Gq-coupled receptors)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A and 5-HT2C.[7][8]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at a Gq-coupled receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest.

-

Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

-

Test Compound: The 4-tryptamine derivative.

-

Reference Agonist: A known full agonist for the receptor (e.g., serotonin).

-

Microplate Reader: Equipped with fluorescence detection capabilities.

Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer. Incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.

-

Compound Addition: Place the plate in the microplate reader. The instrument will measure a baseline fluorescence before automatically injecting the test compound at various concentrations.

-

Fluorescence Measurement: Immediately after compound addition, the reader measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of the test compound.

-

Plot the peak response against the log concentration of the compound to generate a dose-response curve.

-

Use non-linear regression to fit the curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to a reference agonist).

-

cAMP Assay (for Gi/o and Gs-coupled receptors)

This assay measures changes in intracellular cyclic AMP levels to determine the functional activity of compounds at Gi/o-coupled (like 5-HT1A) or Gs-coupled receptors.[16][17][18]

Objective: To determine the potency (EC50/IC50) and efficacy of a test compound at a Gi/o or Gs-coupled receptor.

Materials:

-

Cell Line: A cell line expressing the receptor of interest. For assays like GloSensor™, the cells also express a genetically encoded cAMP biosensor.[19]

-

cAMP Detection Kit: E.g., GloSensor™ cAMP Assay (Promega), AlphaScreen cAMP Assay (PerkinElmer).[20]

-

Forskolin: An adenylyl cyclase activator, used to stimulate a baseline level of cAMP production when studying Gi-coupled receptors.[18]

-

Test Compound: The 4-tryptamine derivative.

-

Microplate Reader: A luminometer or a reader compatible with the specific assay technology.

Procedure (for a Gi-coupled receptor using GloSensor™):

-

Cell Preparation: Harvest cells expressing the Gi-coupled receptor and the GloSensor™ biosensor. Incubate the cells with the GloSensor™ cAMP Reagent for a specified time (e.g., 2 hours) to allow for substrate equilibration.[17][19]

-

Assay Setup: Dispense the cell suspension into a white, opaque 384-well plate.

-

Compound Addition: Add the test compound at various concentrations.

-

Stimulation: After a brief incubation with the test compound, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels. The Gi-activating test compound will inhibit this forskolin-stimulated cAMP production.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer. In the GloSensor™ assay, lower cAMP levels result in lower light output.

-

Data Analysis:

-

Plot the luminescence signal against the log concentration of the test compound to generate an inhibition curve.

-

Use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).

-

Conclusion

The mechanism of action of 4-substituted tryptamines at serotonin receptors is characterized by a predominant, high-efficacy agonism at the 5-HT2A receptor, which is thought to be the primary mediator of their psychoactive effects.[1][2] Their interaction with other receptors, notably 5-HT1A and 5-HT2C, contributes to a complex pharmacological profile that can modulate their overall effects. The specific substitutions on the tryptamine scaffold provide a fine-tuning mechanism for both potency and selectivity. A thorough understanding of their binding affinities, functional activities, and the downstream signaling pathways they evoke is critical for the rational design of new chemical entities targeting the serotonergic system for therapeutic benefit. The experimental protocols detailed herein represent the foundational tools for elucidating these complex mechanisms, paving the way for future discoveries in neuroscience and drug development.

References

- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 16. GloSensor™ cAMP Assay Protocol [promega.jp]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

The Enduring Legacy of Indole Alkaloids: A Technical Guide to Their Discovery, Chemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Indole alkaloids, a vast and structurally diverse class of over 4,100 known compounds, have been a cornerstone of medicine and scientific inquiry for centuries.[1] From ancient traditional remedies to modern chemotherapeutics, these tryptophan-derived natural products continue to offer a rich scaffold for drug discovery and a fascinating subject for chemical exploration. This technical guide provides an in-depth overview of the history, discovery, and chemical biology of indole alkaloids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

A Rich History: From Traditional Medicine to Modern Pharmaceuticals

The use of plants and fungi containing indole alkaloids dates back thousands of years in various cultures. The Aztecs, for instance, used psilocybin-containing mushrooms in religious ceremonies, while extracts of Rauvolfia serpentina, containing reserpine, were a staple in Indian medicine around 1000 BC for treating a variety of ailments.[1] The formal scientific investigation of indole alkaloids began in the 19th century with the isolation of strychnine in 1818 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou from plants of the Strychnos genus.[1] This marked a pivotal moment in the history of chemistry, leading to the isolation of numerous other alkaloids and the birth of alkaloid chemistry. Another significant milestone was the isolation of ergotamine in 1918, a key component of the ergot fungus, which has a long and complex history related to both its toxic effects and medicinal uses. The indole nucleus itself was first identified by Adolf von Baeyer in 1866.

Quantitative Data of Prominent Indole Alkaloids

For ease of comparison, the following tables summarize key physicochemical properties and biological activities of several prominent indole alkaloids.

Table 1: Physicochemical Properties of Selected Indole Alkaloids

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| Strychnine | C₂₁H₂₂N₂O₂ | 334.4 | 286-288 | 8.26 | Slightly soluble in water; soluble in chloroform, benzene, and ethanol. |

| Reserpine | C₃₃H₄₀N₂O₉ | 608.7 | ~265 (decomposes) | 6.6 | Practically insoluble in water; soluble in chloroform, glacial acetic acid.[2] |

| Vinblastine | C₄₆H₅₈N₄O₉ | 811.0 | 211-216 | 5.4, 7.4 | Soluble in methanol, ethanol, and DMSO.[3] |

| Yohimbine | C₂₁H₂₆N₂O₃ | 354.4 | 234 | 6.5 | Sparingly soluble in water; soluble in alcohol and chloroform.[4] |

| Psilocybin | C₁₂H₁₇N₂O₄P | 284.25 | 220-228 | 1.3, 6.5, 10.4 | Soluble in boiling water and boiling methanol.[5] |

Table 2: Biological Activity of Selected Indole Alkaloids

| Alkaloid | Biological Target/Activity | IC₅₀ / MIC | Cell Line / Organism |

| Strychnine | Glycine receptor antagonist | - | - |

| Reserpine | VMAT2 Inhibitor | IC₅₀ < 100 nM (long-term exposure) | PC12 cells[5] |

| Vinblastine | Microtubule polymerization inhibitor | IC₅₀: 32 µM | -[6] |

| Cytotoxicity | IC₅₀: 0.1 µM | SH-SY5Y cells[6] | |

| Yohimbine | α₂-adrenergic receptor antagonist | - | - |

| Psilocybin | Serotonin receptor agonist (active metabolite psilocin) | - | - |

| Various Marine Indole Alkaloids | Antimicrobial | MIC: 8-14 µg/mL | E. coli, C. albicans[7] |

| Cytotoxicity | IC₅₀: 0.15 µM | PC3 cells[8] | |

| Tris(1H-indol-3-yl)methylium | Antibacterial | MIC: 1–16 µg/mL | Gram-positive bacteria[9] |

Key Experimental Protocols in Indole Alkaloid Research

The discovery and characterization of indole alkaloids rely on a series of well-established experimental procedures. The following sections provide detailed methodologies for the extraction, purification, and structural elucidation of these compounds.

Protocol 1: Extraction of Indole Alkaloids from Plant Material (General Procedure)

This protocol outlines a general acid-base extraction method commonly employed for the isolation of alkaloids from plant sources.

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Dichloromethane or chloroform

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filter paper and funnel

-

Separatory funnel

Procedure:

-

Maceration: Soak the powdered plant material in methanol or ethanol for 24-48 hours at room temperature. The solvent-to-plant material ratio is typically 10:1 (v/w).

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant debris. Repeat the extraction process with fresh solvent to ensure complete extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: Dissolve the crude extract in 1M HCl. This protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic solution.

-

Liquid-Liquid Extraction (Acidic): Partition the acidic solution with dichloromethane or chloroform in a separatory funnel. The acidic and neutral impurities will move into the organic layer, while the protonated alkaloids remain in the aqueous layer. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 with 1M NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction (Basic): Extract the basified aqueous solution with dichloromethane or chloroform. The deprotonated alkaloids will now move into the organic layer. Repeat this extraction three times.

-

Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, and filter. Concentrate the filtrate using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: Purification of Indole Alkaloids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method for the purification of indole alkaloids. Specific parameters will vary depending on the target compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or formic acid

-

Methanol (for sample preparation)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the crude alkaloid extract in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: 0.1% TFA or formic acid in water.

-

Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or a wavelength specific to the chromophore of the target alkaloid)

-

Injection Volume: 10-20 µL

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 10% B

-

5-35 min: 10% to 90% B

-

35-40 min: 90% B

-

40-45 min: 90% to 10% B

-

45-50 min: 10% B (equilibration)

-

-

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest as they elute from the column.

-

Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified indole alkaloid.

Protocol 3: Structural Elucidation by NMR and Mass Spectrometry

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent.

-

Data Acquisition: Acquire a series of NMR spectra, including:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These are crucial for assembling the molecular structure.

-

-

Data Analysis: Interpret the chemical shifts, coupling constants, and correlation peaks in the various NMR spectra to deduce the complete chemical structure and stereochemistry of the indole alkaloid.

B. Mass Spectrometry (MS)

Instrumentation:

-

Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)

Procedure:

-

Sample Introduction: Introduce the purified alkaloid into the mass spectrometer, typically dissolved in a suitable solvent and infused directly or via an LC system.

-

Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

-

Mass Analysis:

-

Full Scan MS: Determine the accurate mass of the molecular ion to deduce the elemental composition.

-

Tandem MS (MS/MS): Select the molecular ion, fragment it, and analyze the masses of the resulting fragment ions. The fragmentation pattern provides valuable structural information and can be used to identify specific substructures within the molecule.

-

-

Data Interpretation: Analyze the mass spectra to confirm the molecular weight and elemental composition, and to gain insights into the structure based on the fragmentation patterns.

Visualizing the World of Indole Alkaloids: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to indole alkaloids.

Signaling Pathway: Reserpine's Inhibition of VMAT2

Reserpine exerts its pharmacological effects by irreversibly inhibiting the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters in the central and peripheral nervous systems.[10][11]

Caption: Reserpine irreversibly inhibits VMAT2, preventing monoamine uptake into vesicles.

Signaling Pathway: Vinblastine's Disruption of Microtubule Dynamics

Vinblastine, a potent anticancer agent, disrupts the dynamic instability of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[6][12]

Caption: Vinblastine binds to tubulin, inhibiting microtubule polymerization and causing mitotic arrest.

Experimental Workflow: Natural Product Drug Discovery

The discovery of new indole alkaloids with therapeutic potential follows a systematic workflow, from initial screening to preclinical studies.

Caption: A typical workflow for the discovery of new drugs from natural products.

Conclusion

Indole alkaloids represent a remarkable class of natural products that have profoundly impacted human health and scientific advancement. Their structural complexity and diverse biological activities continue to inspire chemists and pharmacologists in the quest for new therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, chemistry, and biological significance of indole alkaloids, equipping researchers with the foundational knowledge and practical protocols to further explore this exciting field. The continued investigation of these fascinating molecules holds immense promise for the future of medicine.

References

- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 3. rootsciences.com [rootsciences.com]

- 4. CA3088384C - Extraction of psychoactive compounds from psilocybin fungus - Google Patents [patents.google.com]

- 5. Vesicular monoamine transport inhibitors. Novel action at calcium channels to prevent catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Marine Indole Alkaloids—Isolation, Structure and Bioactivities [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of 2-(1H-indol-4-yl)ethanamine in the Synthesis of Bioactive Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-indol-4-yl)ethanamine, also known as 4-hydroxytryptamine (4-HT), is a crucial molecular scaffold and biosynthetic precursor for a range of bioactive alkaloids, most notably the psychedelic compound psilocybin. This technical guide provides an in-depth exploration of the synthesis, pharmacological activity, and signaling pathways of alkaloids derived from this precursor. Detailed experimental protocols for both chemical and enzymatic synthesis are provided, alongside quantitative data on reaction yields and receptor binding affinities to facilitate research and development in this area.

Introduction

The indoleamine this compound serves as a fundamental building block in the biosynthesis of several naturally occurring psychoactive compounds found in various fungal species. Its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine) underpins the significant pharmacological activity of its derivatives. This guide will focus on the synthetic pathways originating from 4-HT and its precursors, the pharmacological characterization of the resulting alkaloids, and the intracellular signaling cascades they modulate.

Biosynthesis of Bioactive Alkaloids from this compound

In psilocybin-producing fungi, this compound is a key intermediate in the biosynthetic pathway to psilocybin and other related alkaloids. The pathway typically begins with the amino acid L-tryptophan and proceeds through a series of enzymatic steps.

A critical enzyme in this pathway is the kinase PsiK, which catalyzes the phosphorylation of 4-hydroxytryptamine to produce norbaeocystin.[1] Norbaeocystin is then sequentially methylated by the methyltransferase PsiM to yield baeocystin and finally psilocybin.[2][3] An alternative pathway involves the decarboxylation of 4-hydroxy-L-tryptophan by the enzyme PsiD to directly form 4-hydroxytryptamine.[4]

Chemical Synthesis of Bioactive Alkaloids

The chemical synthesis of alkaloids derived from this compound often commences with a readily available precursor, 4-hydroxyindole. A common and effective method is the Speeter-Anthony tryptamine synthesis.[5] This multi-step process involves the introduction of a two-carbon side chain at the 3-position of the indole ring, followed by amination and reduction. Subsequent phosphorylation of the 4-hydroxy group yields the final phosphorylated alkaloids like psilocybin.

Quantitative Data

Synthetic Yields

The following table summarizes the reported yields for key steps in the synthesis of psilocin and psilocybin.

| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| Acylation & Amination | 4-Acetoxyindole | 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide | Oxalyl chloride, Dimethylamine | 80 | [3] |

| Reduction | 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide | Psilocin | LiAlH₄ in 2-MeTHF | 77 | [3] |

| Phosphorylation | Psilocin | Psilocybin | POCl₃ | 16 (overall) | [6] |

| Debenzylation | 4-Benzyloxy-3-(2-dimethylaminoethyl)indole | Psilocin | H₂, Pd/Al₂O₃ | 54 | [6] |

Pharmacological Data: Receptor Binding Affinities

The affinity of this compound derivatives for various serotonin receptors is critical to their pharmacological effects. The following table presents the equilibrium dissociation constants (Ki) for several of these alkaloids at human serotonin receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | 5-HT₂₋ (Ki, nM) | 5-HT₂C (Ki, nM) |

| Psilocin | 130 | 14 | 21 | 46 |

| Norpsilocin | 160 | 38 | 150 | 160 |

| Baeocystin | >10,000 | >10,000 | >10,000 | >10,000 |

| Norbaeocystin | >10,000 | >10,000 | >10,000 | >10,000 |

| Aeruginascin | >10,000 | >10,000 | >10,000 | >10,000 |